molecular formula C8H3ClF4O B1302010 2-Fluoro-5-(trifluoromethyl)benzoyl chloride CAS No. 207981-46-2

2-Fluoro-5-(trifluoromethyl)benzoyl chloride

Cat. No. B1302010
M. Wt: 226.55 g/mol
InChI Key: OFVKAIZITGCCDN-UHFFFAOYSA-N
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Description

The compound 2-Fluoro-5-(trifluoromethyl)benzoyl chloride is a fluorinated aromatic compound that is significant in the field of organic chemistry due to its potential applications in pharmaceuticals and material science. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related fluorinated aromatic compounds, which can be informative for understanding the broader context of fluorinated chemistry.

Synthesis Analysis

The synthesis of related fluorinated compounds involves multiple steps, including bromination, carboxylation, and chlorination, as seen in the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride . The synthesis process is sensitive to reaction conditions such as temperature and the amount of reagents like sulfuric acid and dimethyl sulfoxide. These conditions are optimized to achieve higher yields and economic value. Similarly, the synthesis of fluorinated polyimides involves the reaction of a fluorine-containing aromatic diamine with aromatic dianhydrides, followed by cyclization to yield polyimide . These methods highlight the complexity and precision required in the synthesis of fluorinated aromatic compounds.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is characterized using various spectroscopic techniques such as IR, PMR, and mass spectrometry . These techniques help establish the structure of the synthesized compounds, including the position and nature of the substituents on the aromatic ring. The presence of fluorine atoms significantly influences the chemical behavior of these molecules due to their electronegativity and ability to form strong bonds with carbon.

Chemical Reactions Analysis

Fluorinated compounds are known to participate in a variety of chemical reactions. For instance, the synthesis of 1,5-benzothiazepines involves the reaction of fluorinated benzoyl-2-propenoic acids with aminobenzenethiols . The reactivity of fluorinated compounds is also exploited in the synthesis of nucleoside analogs, where anion glycosylation reactions are used to attach fluorinated purine derivatives to sugar moieties . Additionally, fluorinated compounds can be used as reagents for electrophilic aromatic substitution, as demonstrated by the synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate .

Physical and Chemical Properties Analysis

Fluorinated compounds exhibit unique physical and chemical properties, such as high thermal stability, low moisture absorption, and high hygrothermal stability, which are desirable in materials like polyimides . The introduction of fluorine atoms into aromatic compounds often leads to increased stability and resistance to degradation, making them valuable in various applications. The specific properties of 2-Fluoro-5-(trifluoromethyl)benzoyl chloride would likely align with these general characteristics of fluorinated aromatics, although direct data on this compound is not provided in the papers.

Scientific Research Applications

Synthesis of Quinazolinones

2-Fluoro substituted benzoyl chlorides, including 2-Fluoro-5-(trifluoromethyl)benzoyl chloride, are utilized in the synthesis of 4(3H)-quinazolinones. This process involves cyclocondensation with 2-amino-N-heterocycles, yielding products that require little to no further purification. Some quinazolinones synthesized using this method have shown moderate activity against tumor cell lines (Deetz et al., 2001).

Nucleoside Modifications

2-Fluoro-5-(trifluoromethyl)benzoyl chloride has been used in the modification of nucleosides. For instance, it has facilitated the introduction of fluorine atoms at specific positions in nucleosides, leading to the creation of modified structures with potential implications in medicinal chemistry (Maruyama et al., 1999).

Trifluoromethylation Reactions

This chemical has also been a key player in trifluoromethylation reactions of inorganic and organic acid chlorides. In the presence of suitable bases, it reacts with these chlorides to form trifluoromethylated compounds, which are significant in various chemical syntheses (Dukat & Naumann, 1985).

Synthesis of Benzoxazole Derivatives

2-Fluoro-5-(trifluoromethyl)benzoyl chloride is used in the synthesis of 5-nitrobenzoxazole derivatives. This process involves a solvent-free condition at high temperatures and has resulted in high yields of the target compounds (Vosooghi et al., 2014).

Synthesis of α-Trifluoromethyl Amino Acids

The compound plays a role in the synthesis of α-trifluoromethyl amino acids with various aromatic and heteroaromatic amino acids. This process demonstrates the versatility of 5-fluoro-4-trifluoromethyl-1,3-oxazole as a synthetic equivalent in the creation of these amino acids (Burger et al., 2006).

Synthesis of Benzoyl Fluoride

The compound is involved in reactions with (CF3)2Cd complexes to form benzoyl fluoride. The reactions are solvent-dependent, and the synthesis of other CF3 element compounds has been explored using this method (Dukat & Naumann, 1985).

Safety And Hazards

2-Fluoro-5-(trifluoromethyl)benzoyl Chloride is considered hazardous. It causes severe skin burns and eye damage, and may be corrosive to metals . It is also a combustible liquid . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding ingestion and inhalation .

properties

IUPAC Name

2-fluoro-5-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O/c9-7(14)5-3-4(8(11,12)13)1-2-6(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVKAIZITGCCDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370550
Record name 2-Fluoro-5-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(trifluoromethyl)benzoyl chloride

CAS RN

207981-46-2
Record name 2-Fluoro-5-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-(trifluoromethyl)benzoyl Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Liu, JX Guo, DZ Jia, MX Guo, L Liu… - New Journal of Chemistry, 2015 - pubs.rsc.org
A new pyrazolone dye was synthesized and its fluorescence modulation was achieved based on energy transfer. The prepared pyrazolone dye was combined with a photochromic …
Number of citations: 2 pubs.rsc.org
W Connors, R DeKorte, SCC Lucas… - European Journal of …, 2022 - Wiley Online Library
Benzothiazinones are a structural motif found in biologically active compounds, such as the clinical candidates BTZ‐043 and Macozinone for the treatment of tuberculosis. We describe …
C Zhang, W Qi, Y Li, M Tang, T Yang… - Journal of Medicinal …, 2021 - ACS Publications
TYK2 mediates signaling of IL-23, IL-12, and Type I IFN-driven responses that are critical in immune-mediated diseases. Herein, we report the design, synthesis, and structure–activity …
Number of citations: 13 pubs.acs.org

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